DAT Uptake Inhibition Potency and DAT/SERT Selectivity Ratio: 4-F-α-PVP vs α-PVP, 3-F-α-PVP, and Cocaine
In HEK293 cells stably expressing human DAT (hDAT) and human SERT (hSERT), 4-F-α-PVP inhibited [³H]MPP⁺ uptake at hDAT with an IC₅₀ of 0.154 ± 0.019 µM, compared to 0.129 ± 0.002 µM for the parent compound α-PVP, 0.132 ± 0.016 µM for its meta-fluoro isomer 3-F-α-PVP, and 0.231 ± 0.013 µM for cocaine . While DAT inhibition potency was marginally lower than α-PVP (1.19-fold higher IC₅₀), the DAT/SERT inhibition ratio for 4-F-α-PVP was 1366—2.5-fold lower than α-PVP's ratio of 3418, and 1.3-fold lower than 3-F-α-PVP's ratio of 1819 . This indicates that para-fluoro substitution reduces DAT selectivity relative to the parent and meta-fluoro isomer, a distinction with direct relevance for in vivo psychostimulant effect prediction .
| Evidence Dimension | hDAT uptake inhibition (IC₅₀) and DAT/SERT selectivity ratio |
|---|---|
| Target Compound Data | 4-F-α-PVP: hDAT IC₅₀ = 0.154 ± 0.019 µM; DAT/SERT inhibition ratio = 1366 |
| Comparator Or Baseline | α-PVP: hDAT IC₅₀ = 0.129 ± 0.002 µM; ratio = 3418. 3-F-α-PVP: IC₅₀ = 0.132 ± 0.016 µM; ratio = 1819. Cocaine: IC₅₀ = 0.231 ± 0.013 µM; ratio = 7.98 |
| Quantified Difference | 4-F-α-PVP vs α-PVP: 1.19-fold lower DAT potency; 2.5-fold lower selectivity ratio. 4-F-α-PVP vs 3-F-α-PVP: 1.17-fold lower DAT potency; 1.33-fold lower selectivity ratio. 4-F-α-PVP vs Cocaine: 1.50-fold higher DAT potency; 171-fold higher selectivity ratio |
| Conditions | Transfected HEK293 cells expressing human DAT and SERT; [³H]MPP⁺ uptake assay for DAT, [³H]5-HT uptake for SERT |
Why This Matters
The 2.5-fold lower DAT/SERT ratio vs α-PVP directly affects behavioral pharmacology predictions and abuse liability modeling, making compound-specific reference standards essential for reproducible in vitro datasets.
- [1] Nadal-Gratacós N, Lleixà E, Gibert-Serramià M, Estrada-Tejedor R, Berzosa X, Batllori X, Pubill D, Camarasa J, Escubedo E, López-Arnau R. Int J Mol Sci. 2022;23(4):2226. Table 1. View Source
